molecular formula C47H75N9O14 B12376664 myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH

myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH

Cat. No.: B12376664
M. Wt: 990.1 g/mol
InChI Key: DIRBXVLNYZWQHC-VCAFKBFISA-N
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Description

Myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH is a synthetic peptide compound. It is characterized by the presence of a myristoyl group attached to the N-terminal phenylalanine (Phe) residue, followed by a sequence of glutamic acid (Glu), arginine (Arg), and alanine (Ala) residues. This compound is often used in biochemical research due to its ability to penetrate cell membranes and interact with intracellular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The myristoyl group is introduced at the N-terminus of the peptide chain through acylation with myristic acid. The reaction conditions often involve the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity of the final product. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.

    Substitution: The peptide can participate in substitution reactions, where specific amino acid residues are replaced with others to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU and DIPEA are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups.

Scientific Research Applications

Myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

    Biology: The peptide’s ability to penetrate cell membranes makes it useful for studying intracellular signaling pathways and protein interactions.

    Medicine: It is investigated for its potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.

    Industry: The compound is used in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH involves its ability to interact with specific molecular targets within cells. The myristoyl group enhances the peptide’s hydrophobicity, facilitating its insertion into cell membranes. Once inside the cell, the peptide can bind to intracellular proteins, modulating their activity and influencing various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. The presence of multiple glutamic acid residues may influence its solubility and interaction with other biomolecules.

Properties

Molecular Formula

C47H75N9O14

Molecular Weight

990.1 g/mol

IUPAC Name

(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C47H75N9O14/c1-3-4-5-6-7-8-9-10-11-12-16-21-37(57)52-36(29-31-18-14-13-15-19-31)45(68)56-35(24-27-40(62)63)44(67)55-34(23-26-39(60)61)43(66)54-33(22-25-38(58)59)42(65)53-32(20-17-28-50-47(48)49)41(64)51-30(2)46(69)70/h13-15,18-19,30,32-36H,3-12,16-17,20-29H2,1-2H3,(H,51,64)(H,52,57)(H,53,65)(H,54,66)(H,55,67)(H,56,68)(H,58,59)(H,60,61)(H,62,63)(H,69,70)(H4,48,49,50)/t30-,32-,33-,34-,35-,36-/m0/s1

InChI Key

DIRBXVLNYZWQHC-VCAFKBFISA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O

Origin of Product

United States

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